

Unraveling the Crystalline Architecture of 7-Aminoheptanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 7-Aminoheptanoic acid

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This technical guide provides an in-depth analysis of the crystal structure of **7-aminoheptanoic acid**, a molecule of significant interest in peptide synthesis and as a versatile building block in pharmaceuticals. This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and presents visual representations of its molecular arrangement and the analytical workflow.

Introduction

7-Aminoheptanoic acid is a linear aliphatic amino acid. Its molecular flexibility and bifunctional nature—possessing both an amino and a carboxylic acid group—allow it to participate in a variety of chemical reactions, making it a valuable component in drug design and material science. Understanding its three-dimensional structure at the atomic level is crucial for predicting its interactions, stability, and physical properties. This guide focuses on the crystallographic analysis of dl-2-aminoheptanoic acid, a stereoisomer of **7-aminoheptanoic acid**, for which detailed structural data has been elucidated. A comprehensive study by Smets et al. (2018) revealed a rich polymorphic landscape for this compound, identifying five distinct crystalline forms.^{[1][2][3][4][5][6]}

Crystallographic Data Summary

The crystallographic analysis of dl-2-aminoheptanoic acid has revealed the existence of five different polymorphs, each with a unique crystal structure. The key crystallographic parameters

for these five forms are summarized in the tables below. These data have been compiled from the work of Smets et al. (2018) and are accessible through the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1563210–1563214.[1]

Table 1: Unit Cell Parameters of dl-2-Aminoheptanoic Acid Polymorphs

Form	Temperature (K)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Z
I	70	Monoclinic	P2 ₁ /c	9.789	34.685	9.948	90	114.99	90	3062.8	16
II	100	Monoclinic	P2 ₁ /n	9.831	34.789	9.987	90	115.18	90	3097.6	16
III	150	Monoclinic	P2 ₁ /c	9.912	17.513	10.052	90	115.63	90	1572.9	8
IV	293	Monoclinic	P2 ₁ /n	10.023	8.843	10.125	90	116.14	90	806.4	4
V	400	Monoclinic	P2 ₁ /c	10.151	8.912	10.213	90	116.52	90	827.9	4

Table 2: Data Collection and Refinement Statistics for dl-2-Aminoheptanoic Acid Polymorphs

Form	Radiation type	Wavelength (Å)	No. of reflections	R-factor (%)
I	Synchrotron	0.6889	5402	4.8
II	Mo K α	0.71075	5459	4.9
III	Mo K α	0.71075	2772	4.2
IV	Mo K α	0.71075	1418	4.5
V	Mo K α	0.71075	1459	5.1

Experimental Protocols

The determination of the crystal structures of dl-2-aminoheptanoic acid polymorphs involved the following key experimental procedures.

Crystallization

High-quality single crystals suitable for X-ray diffraction were obtained through the method of antisolvent evaporation.^[3] A detailed procedure is as follows:

- **Preparation of a Saturated Solution:** A saturated solution of dl-2-aminoheptanoic acid ($\leq 97\%$ purity) was prepared in water.
- **Antisolvent Setup:** A small vial containing the slightly undersaturated aqueous solution was placed inside a larger, sealed vial. The larger vial contained a mixture of acetone and water, which acted as the antisolvent.
- **Vapor Diffusion:** The acetone vapor from the outer vial slowly diffused into the inner vial containing the aqueous solution of the amino acid.
- **Crystal Growth:** As the acetone dissolved in the water, it reduced the solubility of the dl-2-aminoheptanoic acid, leading to the gradual formation of small, high-quality single crystals.

For obtaining larger single crystals for techniques such as differential scanning calorimetry (DSC), hanging drop vapor diffusion in well plates was employed.^[3]

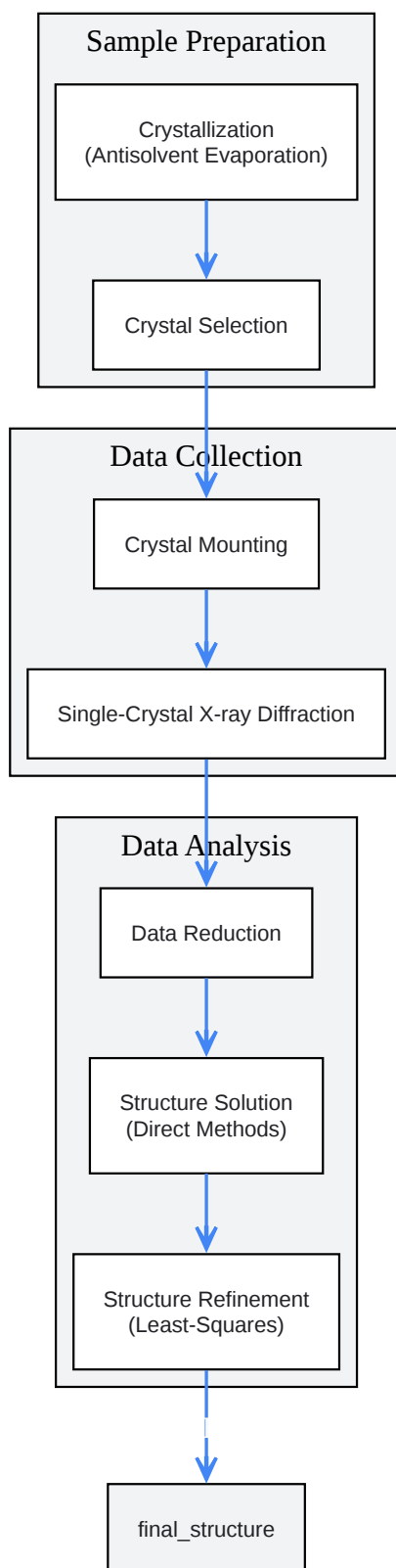
Single-Crystal X-ray Diffraction (SCXRD)

The crystallographic data for the different polymorphs were collected using single-crystal X-ray diffraction. The general workflow for this process is outlined below, with specific instrumentation details for the analysis of dl-2-aminoheptanoic acid.

- Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.
- Data Collection:
 - For Forms II-V: Data were collected on a Rigaku AFC12 goniometer equipped with a Saturn 724+ detector and a MoK α rotating anode generator ($\lambda = 0.71075 \text{ \AA}$).^[3] The temperature of the crystal was controlled using an Oxford Cryosystems Cobra device.^[3]
 - For Form I: Data were collected at the Diamond Light Source on the I-19 beamline using synchrotron radiation ($\lambda = 0.6889 \text{ \AA}$) to obtain higher resolution data at a very low temperature.^[3]
- Data Reduction: The raw diffraction data were processed to yield a set of indexed reflections with their corresponding intensities. This was performed using software such as Rigaku CrystalClear for forms I and V, and Rigaku CrysAlisPro for forms II, III, and IV.^[6]
- Structure Solution and Refinement: The crystal structure was solved using direct methods (SHELXS) and refined using full-matrix least-squares on F^2 (SHELXL) within the OLEX2 software package.^[6]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of **7-aminoheptanoic acid**.



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Experimental workflow for crystal structure analysis.

Molecular structure of 7-aminoheptanoic acid.

Conclusion

The crystal structure analysis of dl-2-aminoheptanoic acid reveals a complex polymorphic behavior, with at least five distinct crystalline forms accessible under different temperature conditions. The detailed crystallographic data and experimental protocols presented in this guide provide a solid foundation for further research into the physicochemical properties of this important amino acid. This structural information is invaluable for computational modeling, understanding intermolecular interactions, and for the rational design of novel pharmaceuticals and materials incorporating the **7-aminoheptanoic acid** moiety.

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